molecular formula C18H17Cl3N4O4S B11712280 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11712280
M. Wt: 491.8 g/mol
InChI Key: HHZCEVXCWLSGLA-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H14Cl3N3O3. This compound is known for its unique chemical structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the following steps:

    Amination: Conversion of the nitro group to an amine.

    Acylation: Introduction of the acyl group to the amine.

    Thioylation: Addition of the carbothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and hydroxyl derivatives.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-{4-nitroanilino}ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-{3-nitroanilino}ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-{4-methoxyanilino}ethyl)benzamide

Uniqueness

What sets 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H17Cl3N4O4S

Molecular Weight

491.8 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O4S/c1-10-5-3-4-6-12(10)15(26)23-16(18(19,20)21)24-17(30)22-13-8-7-11(29-2)9-14(13)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,30)

InChI Key

HHZCEVXCWLSGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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